molecular formula C19H16FN3O3 B2819145 Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate CAS No. 1018057-39-0

Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate

Cat. No.: B2819145
CAS No.: 1018057-39-0
M. Wt: 353.353
InChI Key: ISVAGYQUGRWEOT-UHFFFAOYSA-N
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Description

Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a fluorobenzamido group attached to a quinoline core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of the Fluorobenzamido Group: The fluorobenzamido group can be introduced through an amide coupling reaction between the quinoline derivative and 2-fluorobenzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced back to the amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The fluorine atom in the fluorobenzamido group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives of the quinoline compound.

    Reduction: Amino derivatives of the quinoline compound.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core, which can exhibit fluorescence properties.

    Medicine: Explored for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases, which are essential for DNA replication and repair.

Comparison with Similar Compounds

Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different functional groups.

    Quinine: Another antimalarial compound with a quinoline core but a different substitution pattern.

    Mefloquine: A quinoline derivative used as an antimalarial agent with a different set of functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorobenzamido group enhances its potential as a bioactive compound, while the ethyl ester group improves its solubility and bioavailability.

Properties

IUPAC Name

ethyl 4-amino-6-[(2-fluorobenzoyl)amino]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3/c1-2-26-19(25)14-10-22-16-8-7-11(9-13(16)17(14)21)23-18(24)12-5-3-4-6-15(12)20/h3-10H,2H2,1H3,(H2,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVAGYQUGRWEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1N)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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